Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-aminoethyl)amino)-, (2Z)-2-butenedioate (1:2)
Overview
Description
Pixantrone Dimaleate is the dimaleate salt of a synthetic, noncardiotoxic aza-anthracenedione analogue with potential antineoplastic activity. Pixantrone intercalates into DNA and induces topoisomerase II-mediated DNA strand crosslinks, resulting in inhibition of DNA replication and tumor cell cytotoxicity.
Scientific Research Applications
Pharmacological Importance and Therapeutic Potential
Isoquinoline derivatives, including Benz(g)isoquinoline-5,10-dione, have been identified as biologically active compounds with a range of therapeutic potentials. These derivatives exhibit various pharmacological activities, including antifungal, anti-Parkinsonism, antitubercular, antitumor, anti-glaucoma, anti-Alzheimer’s disease, antiviral, antibacterial, antidiabetic, and anti-malarial properties. The review of the pharmacological significance of Isoquinoline derivatives has shed light on their less known biological potentials, indicating their importance in modern therapeutics and as potential low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao et al., 2021).
Anticancer Potential
Naphthalmustine, a derivative of Benz(g)isoquinoline, has been synthesized as a new anticancer agent. It has demonstrated substantial antitumor activity in murine ascites tumors like Sarcoma-180 and Ehrlich ascites carcinoma. The compound has shown a significant increase in the life span of mice with advanced tumors and has not adversely affected hematopoiesis. This highlights its potential as a novel treatment in oncology with minimal toxicity compared to other anticancer agents (Pain et al., 2003).
Antiarrhythmic Activity
Benzylisoquinoline derivatives, which include the Benz(g)isoquinoline framework, have been synthesized and evaluated for their antiarrhythmic activity. These compounds, especially the ones with aminoacetamide side chains, have shown promising results in protecting against chloroform-induced ventricular fibrillation in mice and arrhythmias in dogs with myocardial infarction. This indicates a potential for these derivatives to be developed into antiarrhythmic medications (Neumeyer et al., 1977).
Anti-Inflammatory and Antioxidant Properties
Bis(benzyl)polyamine analogs, related to Benz(g)isoquinoline derivatives, have been found to inhibit the growth of chloroquine-resistant human malaria parasites both in vitro and in vivo. These compounds have also demonstrated rapid inhibition of the incorporation of hypoxanthine into the RNA and DNA of Plasmodium falciparum, indicating a potential cytotoxic event binding directly to DNA, disrupting macromolecular biosynthesis, and leading to cell death. This suggests a pathway for developing new chemotherapy agents for malaria (Bitonti et al., 1989).
properties
IUPAC Name |
6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione;but-2-enedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2.2C4H4O4/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24;2*5-3(6)1-2-4(7)8/h1-3,6,9,21-22H,4-5,7-8,18-19H2;2*1-2H,(H,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAGFBGXEWPNJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 3081302 | |
CAS RN |
144675-97-8 | |
Record name | 144675-97-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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